molecular formula C9H11NO2S B2542033 4-[(Thiophen-3-yl)carbonyl]morpholine CAS No. 1090955-28-4

4-[(Thiophen-3-yl)carbonyl]morpholine

Cat. No.: B2542033
CAS No.: 1090955-28-4
M. Wt: 197.25
InChI Key: CVCGKOSFBQOBOD-UHFFFAOYSA-N
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Description

4-[(Thiophen-3-yl)carbonyl]morpholine is an organic compound with the molecular formula C9H11NO2S. It features a morpholine ring bonded to a thiophene ring through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thiophen-3-yl)carbonyl]morpholine typically involves the reaction of thiophene-3-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-3-yl)carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Thiophen-3-yl)carbonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Thiophen-3-yl)carbonyl]morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the morpholine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCGKOSFBQOBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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